molecular formula C13H9ClN2O4 B2923239 2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide CAS No. 313960-74-6

2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide

Cat. No.: B2923239
CAS No.: 313960-74-6
M. Wt: 292.68
InChI Key: KURUPIRIIPAQRJ-UHFFFAOYSA-N
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Description

2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxyphenyl group, and a nitro group attached to a benzamide core

Mechanism of Action

Target of Action

It has been reported that similar compounds have shown appreciable antibacterial activity against both gram-positive and gram-negative bacteria .

Result of Action

The results of antimicrobial activity assays have shown that compounds similar to 2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide exhibit appreciable activity against Gram-positive bacteria (B. subtilis and S. Aureus) and Gram-negative bacteria (E. coli) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide typically involves the chloroacetylation of m-aminophenol. The reaction is carried out in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents. The reaction conditions are carefully controlled to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chloro group is replaced by other functional groups.

    Reduction Reactions: The major product is 2-chloro-N-(3-hydroxyphenyl)-4-aminobenzamide.

    Oxidation Reactions: The major product is 2-chloro-N-(3-oxophenyl)-4-nitrobenzamide.

Scientific Research Applications

2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer activities.

    Materials Science: It can be used as a building block for the synthesis of more complex organic materials.

    Biological Studies: Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-hydroxyphenyl)-4-nitrobenzamide
  • 2-chloro-N-(3-hydroxyphenyl)acetamide
  • 2-chloro-N-(4-hydroxyphenyl)acetamide

Uniqueness

2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-12-7-9(16(19)20)4-5-11(12)13(18)15-8-2-1-3-10(17)6-8/h1-7,17H,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURUPIRIIPAQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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